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molecular formula C9H6INO3 B8466825 5-iodo-N-methylisatoic anhydride CAS No. 151979-22-5

5-iodo-N-methylisatoic anhydride

Cat. No. B8466825
M. Wt: 303.05 g/mol
InChI Key: FZESGZQCRIEWET-UHFFFAOYSA-N
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Patent
US05565449

Procedure details

To a mechanically stirred solution of 5-iodo-N-methylanthranilic acid (40 grams 0.144 mol), potassium carbonate (19.95 grams, 0.144 mol), and 500 ml water at 0° C. was added phosgene (1.93M solution in toluene, 0.2 mol, 104 mL) over a period of 1 hr. the resulting slurry was stirred for an additional 3 hrs and the solids isolated by filtration, washing with water, and a small amount (70 mL) of ether. The solids were dried overnight in vacuo to yield 34 grams (78%) of 5-iodo-N-methylisatoic anhydride. 1H NMR (DMSO-d6) 8.18 (1H, bs, C6-H), 8.08 (1H, bd, 3JHH =8 Hz, C4-H), 7.12 (1H, d, 3JHH =8 Hz, C3-H), 3.42 (3H, s, NCH3).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
19.95 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH:11][CH3:12])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:19](Cl)(Cl)=[O:20]>O>[I:1][C:2]1[CH:10]=[C:6]2[C:7]([O:9][C:19](=[O:20])[N:11]([CH3:12])[C:5]2=[CH:4][CH:3]=1)=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
IC1=CC=C(C(C(=O)O)=C1)NC
Name
Quantity
19.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
104 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting slurry was stirred for an additional 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids isolated by filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
The solids were dried overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=CC=C2C(C(=O)OC(N2C)=O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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